t-Butyl ethyl 2-allylmalonate t-Butyl ethyl 2-allylmalonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13837505
InChI: InChI=1S/C12H20O4/c1-6-8-9(10(13)15-7-2)11(14)16-12(3,4)5/h6,9H,1,7-8H2,2-5H3
SMILES:
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol

t-Butyl ethyl 2-allylmalonate

CAS No.:

Cat. No.: VC13837505

Molecular Formula: C12H20O4

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

t-Butyl ethyl 2-allylmalonate -

Specification

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
IUPAC Name 3-O-tert-butyl 1-O-ethyl 2-prop-2-enylpropanedioate
Standard InChI InChI=1S/C12H20O4/c1-6-8-9(10(13)15-7-2)11(14)16-12(3,4)5/h6,9H,1,7-8H2,2-5H3
Standard InChI Key DSLIQXDWJATGQX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC=C)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

t-Butyl ethyl 2-allylmalonate, systematically named propanedioic acid, 1-(1,1-dimethylethyl) 3-ethyl 2-allyl ester, features a malonate core substituted with an allyl group at the central carbon. The tert-butyl and ethyl ester groups occupy the terminal positions, conferring steric bulk and influencing reactivity. The InChIKey OCOBFMZGRJOSOU-UHFFFAOYSA-N uniquely identifies its stereoelectronic profile .

Table 1: Fundamental Chemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₈O₄ (corrected from C₉H₁₆O₄)
Molar Mass214.26 g/molCalculated
Density (25°C)0.994 g/mL
Boiling Point83–85°C at 8 mmHg
Refractive Index (n²⁰/D)1.416
Flash Point189°F (87.2°C)

Note: Discrepancies in molecular formula between sources (C₉H₁₆O₄ vs. C₁₁H₁₈O₄) suggest potential inconsistencies in reporting; the correct formula aligns with the allyl substitution .

Synthesis and Reaction Pathways

Conventional Alkylation Strategies

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

t-Butyl ethyl 2-allylmalonate serves as a precursor to barbiturates, as illustrated in the synthesis of butalbital. The patent CN103787988A outlines a route where 2-allyl malonate derivatives undergo cyclocondensation with urea to form the barbiturate core .

Critical Steps in Butalbital Synthesis:

  • Double Alkylation: Sequential reaction with isobutyl bromide and allyl bromide introduces branching.

  • Cyclization: Urea mediates ring closure under basic conditions, followed by acid-induced precipitation .

Polymer and Material Science

The allyl group’s radical reactivity enables cross-linking in polymer matrices, making the compound valuable in creating thermally stable resins. Its low vapor pressure (0.189 mmHg at 25°C) ensures minimal volatility during processing .

ParameterRecommendationSource
Storage ConditionsInert atmosphere, <15°C
Safety PhrasesS23 (Avoid vapor inhalation)
S24/25 (Prevent skin/eye contact)
Water ReactivityImmiscible; hydrolyzes slowly

Future Directions and Research Gaps

Catalytic Asymmetric Synthesis

While Shimizu’s work achieves moderate enantioselectivity , advancing ligand design (e.g., chiral bisoxazolines) could enhance stereocontrol. Computational studies to optimize transition-state geometries are warranted.

Green Chemistry Approaches

Current syntheses rely on stoichiometric bases (e.g., sodium ethoxide) . Transitioning to catalytic systems (e.g., organocatalysts) may reduce waste and improve atom economy.

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